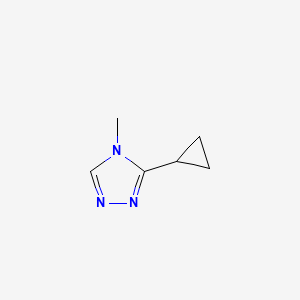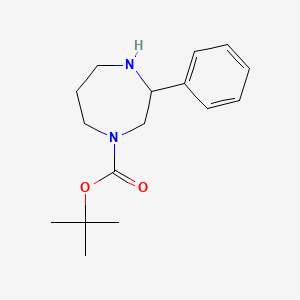
1-(Chloromethyl)-3-fluoro-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Chloromethyl)-3-fluoro-5-nitrobenzene” is a type of organic compound that belongs to the class of halogenated aromatic compounds. It contains a benzene ring, which is an aromatic hydrocarbon, substituted with a chloromethyl, a fluoro, and a nitro group .
Synthesis Analysis
Chloromethylation is a common method used to introduce a chloromethyl group into an aromatic compound. This process typically involves the reaction of an aromatic compound with chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide .
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-3-fluoro-5-nitrobenzene” would consist of a benzene ring with a chloromethyl group, a fluoro group, and a nitro group attached to it. The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound .
Chemical Reactions Analysis
Ethers, such as chloromethyl ethers, are known to undergo cleavage reactions in the presence of strong acids like HBr or HI. This results in the formation of an alcohol and an alkyl halide product .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-3-fluoro-5-nitrobenzene” would depend on its specific structure. These properties could include its density, color, hardness, melting and boiling points, and electrical conductivity .
Wissenschaftliche Forschungsanwendungen
Dissociative Electron Attachment to Nitrobenzene Derivatives : Research by Asfandiarov et al. (2007) on nitrobenzene derivatives, including chloro- and fluoro-substituted compounds, investigated the temporary anion states and dissociative electron attachment. This study is significant in understanding the electron attachment energies and the structures of negative ions formed, which are crucial in fields like mass spectrometry and electron transmission spectroscopy (Asfandiarov et al., 2007).
Mechanisms of Substituent Replacement in Nitrobenzenes : Khalfina and Vlasov (2005) examined the relative mobilities of nitro groups and fluorine atoms in meta-substituted nitrobenzenes, exploring how they react with phenols. This study provides insights into the reactivity and potential applications of substituted nitrobenzenes in organic synthesis (Khalfina & Vlasov, 2005).
Synthesis and Characterization of Fluoro-Nitrobenzene Derivatives : The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, as reported by Sweeney et al. (2018), is relevant for understanding the chemical properties and potential applications of fluoro-nitrobenzene compounds in various industrial and research settings (Sweeney, McArdle, & Aldabbagh, 2018).
SNAr Reactions of Halogeno-Nitrobenzenes : Research by Crampton et al. (2007) on the kinetics of SNAr reactions of 1-halogeno-nitrobenzenes provides insights into the reactivity of these compounds, which is crucial for their application in organic synthesis (Crampton, Emokpae, & Isanbor, 2007).
Preparation of Fluoroanilines from Fluoronitrobenzenes : A study by Wen-xia (2014) on the hydrogenation of chloro-fluoro nitrobenzene to produce chloro-fluoro aniline demonstrates the practical application of this compound in the synthesis of aniline derivatives (Wen-xia, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-fluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCSPDIZWBMOTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718832 |
Source


|
| Record name | 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |
CAS RN |
1214344-25-8 |
Source


|
| Record name | 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

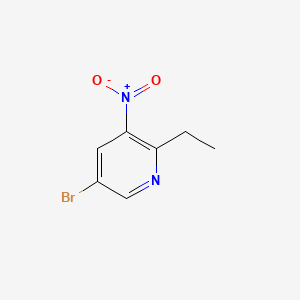
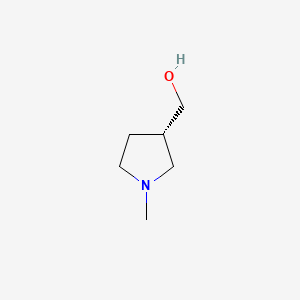


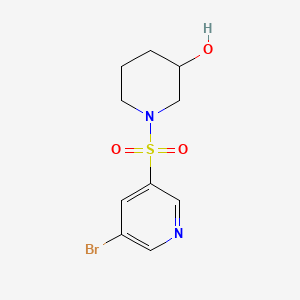


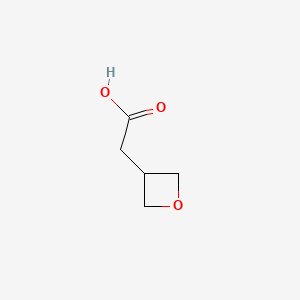
![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)
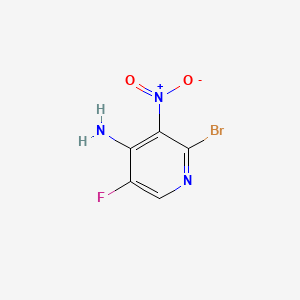
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B582399.png)
